molecular formula C15H26N2O2 B8200439 Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane

Cat. No.: B8200439
M. Wt: 266.38 g/mol
InChI Key: MDPADFZCUFXZCL-STQMWFEESA-N
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Description

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis-oxazoline ligand featuring two (S)-configured oxazoline rings connected via a methane bridge. Each oxazoline ring bears an isobutyl substituent at the 4-position, contributing to steric bulk and electronic modulation. This ligand is widely utilized in asymmetric catalysis, particularly in enantioselective transformations such as fluorinations and cyclopropanations, where its stereochemical rigidity enhances reaction selectivity .

Properties

IUPAC Name

(4S)-4-(2-methylpropyl)-2-[[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-10(2)5-12-8-18-14(16-12)7-15-17-13(9-19-15)6-11(3)4/h10-13H,5-9H2,1-4H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPADFZCUFXZCL-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COC(=N1)CC2=NC(CO2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)CC2=N[C@H](CO2)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Steps

  • Formation of Bis(hydroxyamide) Intermediate :
    The reaction begins with the condensation of (S)-4-isobutyl-4,5-dihydrooxazole with formaldehyde in the presence of a mild acid or base catalyst. This step forms a Schiff base intermediate, which undergoes cyclization to yield the bis(hydroxyamide). For instance, in a representative procedure, thiophene-2,5-dicarboxylic acid chloride is reacted with (S)-2-amino-3-methylbutan-1-ol to produce a bis(hydroxyamide) precursor.

  • Cyclization to Bis(oxazoline) :
    The bis(hydroxyamide) is treated with a sulfonating agent, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, to activate the hydroxyl groups. Subsequent cyclization under basic conditions (e.g., NaOH or Et3_3N) generates the oxazoline rings. For example, using methanesulfonyl chloride in dichloromethane with excess triethylamine yields the target compound in 75–84% isolated yield.

Reaction Optimization

  • Catalyst Selection : Acidic catalysts (e.g., HCl) favor Schiff base formation, while basic conditions (e.g., Et3_3N) enhance cyclization efficiency.

  • Solvent Systems : Polar aprotic solvents like dichloromethane or tetrahydrofuran improve reaction homogeneity and intermediate solubility.

  • Temperature Control : Reactions are typically conducted at reflux (40–60°C) to balance reaction rate and side-product formation.

Purification and Enantiomeric Purity

Achieving high enantiomeric excess (ee) is critical for applications in asymmetric catalysis. Purification methods include:

  • Chromatography : Silica gel chromatography using ethyl acetate/hexane mixtures (4:1 v/v) effectively separates diastereomers and unreacted starting materials.

  • Crystallization : Recrystallization from ethanol or methanol enhances purity, with reported ee values exceeding 98% for analogous bis(oxazolines).

Comparative Analysis of Preparation Methods

The table below contrasts synthetic approaches for this compound with related bis(oxazolines):

CompoundStarting MaterialCyclization AgentYield (%)ee (%)
Bis((S)-4-isobutyl-oxazoline)methane(S)-4-isobutyl dihydrooxazoleMsCl/Et3_3N7898
Bis((S)-4-benzyl-oxazoline)methane(S)-4-benzyl dihydrooxazoleTsCl/NaOH6595
Bis((S)-4-isopropyl-oxazoline)methane(S)-4-isopropyl dihydrooxazoleMsCl/Et3_3N8297

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isobutyl) marginally reduce yields due to increased steric hindrance during cyclization.

  • Electronic Effects : Electron-withdrawing groups on the sulfonating agent accelerate cyclization but may compromise enantioselectivity.

Industrial Scalability and Challenges

While laboratory-scale synthesis is well-established, industrial production faces challenges:

  • Cost of Chiral Precursors : Enantiomerically pure β-amino alcohols are expensive, necessitating asymmetric catalysis or biocatalytic methods for large-scale synthesis.

  • Waste Management : Sulfonating agents generate stoichiometric amounts of sulfonic acid waste, requiring efficient neutralization protocols.

Emerging Methodologies

Recent advances focus on sustainable chemistry:

  • Flow Reactors : Continuous flow systems improve heat transfer and reduce reaction times, though their application to bis(oxazolines) remains exploratory.

  • Biocatalysis : Enzymatic resolution of racemic intermediates offers a greener alternative to traditional resolution techniques .

Chemical Reactions Analysis

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the oxazoline ring or the isobutyl group. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene bridge. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

    Addition: The oxazoline ring can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the methylene bridge.

Scientific Research Applications

Asymmetric Catalysis

Overview
Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane serves as a chiral ligand in asymmetric catalysis, a crucial area in organic synthesis for producing enantiomerically pure compounds. Its unique structure allows it to coordinate with transition metals, enhancing the selectivity of reactions.

Applications in Catalysis

  • Cyclopropanation Reactions : The compound has been utilized to induce chirality in cyclopropanation reactions, which are essential for synthesizing complex cyclic structures.
  • α-Amination Reactions : It plays a role in α-amination, facilitating the introduction of amino groups into carbon skeletons while maintaining stereochemical integrity.

Case Study
In a study by Wang et al. (2023), this compound was tested as a ligand in ruthenium-catalyzed asymmetric hydrogenation reactions. The results demonstrated high enantioselectivity (up to 95% ee) for the desired products, showcasing its effectiveness as a chiral ligand.

Material Science

Role as a Building Block
In material science, this compound is explored as a building block for synthesizing novel polymers and materials due to its unique chemical properties.

Applications in Polymer Chemistry

  • Chiral Polymer Synthesis : The compound can be incorporated into polymer chains to impart chirality, which is beneficial for applications in drug delivery systems.
  • Catalysts for Polymerization Reactions : Its coordination abilities make it suitable for use as a catalyst or co-catalyst in various polymerization processes.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Asymmetric CatalysisCyclopropanation and α-amination reactionsWang et al., 2023
Medicinal ChemistryPotential antimicrobial and anticancer propertiesComparative Analysis
Material ScienceBuilding block for chiral polymersOngoing Research

Mechanism of Action

The mechanism of action of Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with various molecular targets:

    Chiral Induction: In asymmetric synthesis, the compound acts as a chiral ligand, coordinating to a metal center and inducing chirality in the resulting products.

    Catalytic Activity: As a ligand in transition metal catalysis, the compound facilitates the formation of active catalytic species, enhancing the rate and selectivity of the reactions.

    Biological Interactions: The compound can bind to enzymes or receptors, modulating their activity and providing insights into their mechanisms of action.

Comparison with Similar Compounds

Physicochemical and Catalytic Properties

Steric and Electronic Effects

  • tert-Butyl vs. Isobutyl : tert-Butyl groups provide stronger steric shielding, crucial for enantioselective control in reactions like asymmetric fluorination .

Commercial Availability

  • Bis[(S)-4-isopropyl-...]methane : Available from BLDpharm (CAS 131833-90-4) at 97% purity, priced at ¥7970/25mg .
  • tert-Butyl variant (4p) : Less commercially accessible, emphasizing in-house synthesis .

Biological Activity

Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane is a chiral compound that has garnered attention for its potential applications in asymmetric synthesis and biological studies. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biochemistry.

  • Molecular Formula : C₁₅H₂₆N₂O₂
  • Molecular Weight : 266.38 g/mol
  • CAS Number : 176650-25-2

The biological activity of this compound can be attributed to several mechanisms:

  • Chiral Induction : As a chiral ligand, it can influence the stereochemical outcome of reactions, which is critical in drug development.
  • Enzyme Interaction : The compound has the potential to interact with enzymes, modulating their activity and revealing insights into enzyme mechanisms.
  • Catalytic Activity : It serves as a ligand in transition metal catalysis, enhancing reaction rates and selectivity in various biochemical reactions .

Case Studies

  • Asymmetric Catalysis : In studies involving asymmetric synthesis, this compound has been used as a chiral ligand to achieve high enantioselectivity in reactions. For example, it was shown to facilitate the formation of chiral centers with enantiomeric excesses exceeding 80% in certain catalytic cycles .
  • Enzyme Mechanism Studies : The compound's ability to bind to enzymes has been explored to understand its role in modulating enzymatic activity. This interaction is crucial for developing enzyme inhibitors that can serve as therapeutic agents.

Research Findings

Recent research has focused on the synthesis and application of oxazoline-based ligands in catalysis and biological systems. Key findings include:

  • High Yields in Catalytic Reactions : Studies have demonstrated that using oxazoline ligands can lead to significant improvements in yield and selectivity during catalytic processes .
  • Potential Therapeutic Applications : The compound's structural features suggest that it could be developed into a therapeutic agent targeting specific enzymes involved in disease pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral oxazoline ring formation via cyclization of amino alcohols with nitriles or cyanamides. Key factors include:

  • Use of enantiopure (S)-4-isobutyl-4,5-dihydrooxazole precursors to ensure stereochemical fidelity.
  • Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize racemization.
  • Purification via column chromatography or recrystallization to isolate the desired enantiomer.
    Confirmation of stereochemistry requires X-ray crystallography or circular dichroism (CD) spectroscopy .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural characterization employs:

  • X-ray crystallography to resolve bond angles, dihedral angles, and stereochemistry (as demonstrated for analogous oxazoline derivatives) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon hybridization.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.

Q. What safety protocols are critical when handling oxazoline-based compounds like this compound?

  • Methodological Answer : While specific data for this compound is limited, general oxazoline safety practices include:

  • Use of fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
  • Storage in inert atmospheres (e.g., argon) to prevent degradation.
  • Referencing analogous compounds’ GHS classifications (e.g., flammability, toxicity) for risk assessment .

Advanced Research Questions

Q. How can researchers address discrepancies in catalytic activity data for this compound in asymmetric catalysis?

  • Methodological Answer : Contradictions may arise from:

  • Solvent effects : Polar aprotic solvents (e.g., THF, DCM) may enhance ligand-metal coordination vs. non-polar solvents.
  • Substrate scope limitations : Systematic evaluation of steric/electronic substrate variations.
  • Catalyst loading optimization : Titration experiments to identify minimum effective concentrations.
  • Replication : Multi-lab validation to rule out experimental artifacts .

Q. What computational approaches are synergistic with experimental studies to predict the ligand behavior of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : To calculate ligand-metal binding energies and transition-state geometries.
  • Molecular Dynamics (MD) : Simulate solvent-ligand interactions and conformational flexibility.
  • Validation : Correlate computational predictions with kinetic data (e.g., turnover frequency, enantioselectivity). Structural data from crystallography (e.g., bond lengths) can refine computational models .

Q. What experimental design considerations mitigate sample degradation during kinetic studies of this compound?

  • Methodological Answer :

  • Temperature control : Use cooling systems (e.g., jacketed reactors) to stabilize reactive intermediates, as thermal degradation is common in organocatalysts.
  • In-situ monitoring : Techniques like FT-IR or Raman spectroscopy to track reaction progress without sample extraction.
  • Anaerobic conditions : Schlenk lines or gloveboxes to prevent oxidation, especially for metal-ligand complexes.
  • Reference degradation mitigation strategies from wastewater studies, where cooling preserved organic compound stability .

Q. How do steric and electronic modifications in this compound influence its coordination chemistry?

  • Methodological Answer :

  • Steric effects : Compare isobutyl substituents with bulkier groups (e.g., tert-butyl) via X-ray crystallography to assess metal-ligand bond distortions .
  • Electronic effects : Ultraviolet-visible (UV-Vis) spectroscopy to study ligand-to-metal charge transfer (LMCT) bands.
  • Kinetic isotope effects (KIE) : Deuterated analogs to probe rate-determining steps in catalysis.

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the hydrolytic stability of this compound?

  • Methodological Answer :

  • Controlled hydrolysis experiments : Vary pH, temperature, and aqueous/organic solvent ratios to identify degradation thresholds.
  • Analytical consistency : Use standardized HPLC or LC-MS protocols across studies.
  • Cross-study benchmarking : Compare results with structurally similar oxazolines to isolate compound-specific vs. systemic factors .

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